1-(3-Furanyl)-4-methyl-2(1H)-pyridinone
Overview
Description
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone is a heterocyclic compound that features a furan ring fused to a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone typically involves the condensation of furan derivatives with pyridinone precursors. One common method includes the reaction of 3-furan carboxaldehyde with 4-methyl-2-pyridone under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium or other transition metals may be employed to facilitate the reaction and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and pyridinone derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives with altered chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce 1-furan-3-yl-4-methyl-1H-pyridin-2-ol.
Scientific Research Applications
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-furan-2-yl-4-methyl-1H-pyridin-2-one: Similar structure but with the furan ring attached at a different position.
1-thiophen-3-yl-4-methyl-1H-pyridin-2-one: Contains a thiophene ring instead of a furan ring.
1-pyridin-3-yl-4-methyl-1H-pyridin-2-one: Features a pyridine ring in place of the furan ring.
Uniqueness
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone is unique due to its specific arrangement of the furan and pyridinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
943751-76-6 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-8-2-4-11(10(12)6-8)9-3-5-13-7-9/h2-7H,1H3 |
InChI Key |
RQAJWXMJUYTFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1)C2=COC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.